Cas no 53939-83-6 (6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one)

6-Ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound featuring a tetrahydropyrimidinone core with an ethyl substituent at the 6-position and a thione group at the 2-position. This structure imparts reactivity useful in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The thione functionality enables participation in nucleophilic substitution and metal coordination, while the pyrimidinone scaffold offers versatility in medicinal chemistry applications. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical intermediate for researchers. The compound's defined molecular framework facilitates precise modifications, supporting the development of targeted bioactive molecules.
6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one structure
53939-83-6 structure
Product Name:6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
CAS No:53939-83-6
MF:C6H8N2OS
MW:156.205519676208
MDL:MFCD02186898
CID:375143
PubChem ID:2730572
Update Time:2025-05-24

6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,6-ethyl-2,3-dihydro-2-thioxo-
    • 4-ETHYL-6-HYDROXY-2-MERCAPTOPYRIMIDINE
    • 6-ethyl-2,3-dihydro-2-thioxo-4(1H)-Pyrimidinone
    • 6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one
    • 6-ethyl-2-thioxo-2,3-dihydro-4(1H)-pyriMidinone
    • 6-Ethyl-4-Hydroxy-2-Mercaptopyrimidine
    • 6-Aethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-on
    • 6-Ethyl-2-thiouracil
    • 6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
    • ethylthioxodihydropyrimidinone
    • 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
    • F1967-0506
    • BB 0242495
    • 6-Athyl-2-thiouracil
    • EN300-141591
    • GEDSLQYKIOAKQA-UHFFFAOYSA-N
    • NSC-58555
    • FT-0680462
    • 6-Ethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, AldrichCPR
    • 53939-83-6
    • 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
    • 4-Hydroxy-2-mercapto-6-ethylpyrimidine
    • SCHEMBL23160962
    • J-518688
    • AKOS005070749
    • Maybridge1_007019
    • SB55698
    • 4-Hydroxy-2-mercapto-6-ethyl pyrimidine
    • Z1742055054
    • 6-ethyl-2-mercaptopyrimidin-4(3H)-one
    • SCHEMBL503238
    • 6-ETHYL-2-MERCAPTOPYRIMIDIN-4-OL
    • DTXSID70369651
    • 6-Ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4- one
    • 2-mercapto-6-ethylpyrimidine-4-one
    • NSC58555
    • MFCD02186898
    • HMS561H01
    • AKOS004122723
    • 5R-0252
    • F2199-0033
    • 6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
    • AC-10792
    • AKOS005362467
    • STL102642
    • SDCCGSBI-0660088.P001
    • MDL: MFCD02186898
    • Inchi: 1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10)
    • InChI Key: GEDSLQYKIOAKQA-UHFFFAOYSA-N
    • SMILES: S=C1NC(C=C(CC)N1)=O

Computed Properties

  • Exact Mass: 156.03600
  • Monoisotopic Mass: 156.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • Melting Point: 228-230°C
  • PSA: 84.81000
  • LogP: 1.03330

6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • HazardClass:IRRITANT

6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Introduction to 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one (CAS No. 53939-83-6)

6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one, identified by its Chemical Abstracts Service (CAS) number 53939-83-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered saturated ring containing two nitrogen atoms. The presence of an ethyl group at the 6-position and a sulfanylidene moiety at the 2-position imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The structural framework of 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one encompasses a combination of functional groups that are strategically positioned to interact with biological targets. The sulfanylidene group, in particular, serves as a versatile scaffold for modulating reactivity and binding affinity. This feature has been leveraged in the design of molecules with potential pharmacological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one and biological macromolecules. Studies have demonstrated that the sulfanylidene moiety can engage in hydrogen bonding and hydrophobic interactions with key residues in enzymes and receptors, suggesting its utility in developing selective inhibitors. For instance, computational studies have highlighted its potential as a scaffold for inhibiting kinases involved in cancer pathways.

The synthesis of 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethyl group at the 6-position and the sulfanylidene group at the 2-position necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

In the realm of drug discovery, 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has been investigated for its potential as a precursor in the synthesis of more complex pharmacophores. Its tetrahydropyrimidine core is a common motif in bioactive molecules, and modifications to this core can lead to novel compounds with enhanced biological activity. Researchers have explored derivatives of this compound that exhibit improved solubility and bioavailability.

One particularly intriguing aspect of 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is its role as an intermediate in the synthesis of nucleoside analogs. Nucleoside analogs are crucial in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and interfere with DNA/RNA replication. The sulfanylidene group provides a handle for further functionalization, allowing chemists to design molecules that can selectively inhibit viral polymerases or cancer-related enzymes.

The pharmacokinetic properties of 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one are also under investigation. Studies have focused on optimizing its metabolic stability and oral bioavailability. Techniques such as structure-based drug design and molecular dynamics simulations have been employed to predict how structural modifications might influence these properties.

Emerging research suggests that 6-ethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one may have applications beyond traditional pharmaceuticals. For example, its ability to form stable complexes with metal ions has led to explorations in materials science and nanotechnology. These complexes could potentially be used as catalysts or sensors due to their unique electronic properties.

The regulatory landscape for compounds like 6-(ethyl) - 2-(sulfanyliden) - 1H - 1 , 2 , 3 , 4 - tetrahydropyrimidin - 4 - one (CAS No .53939 -83 -6 ) is also evolving . Regulatory agencies are increasingly focusing on ensuring that new chemical entities meet stringent safety and efficacy standards before entering clinical trials . This has prompted researchers to adopt more rigorous testing protocols , including preclinical studies using cell-based assays and animal models.

In conclusion , 6-(ethyl) - 2-(sulfanyliden) - 1H - 1 , 2 , 3 , 4 - tetrahydropyrimidin - 4 - one (CAS No .53939 -83 -6 ) represents a fascinating compound with diverse potential applications . Its unique structural features make it an attractive scaffold for drug discovery , while its synthetic accessibility allows for rapid exploration of derivatives . As research continues to uncover new therapeutic possibilities , this molecule is poised to play an important role in addressing unmet medical needs.

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